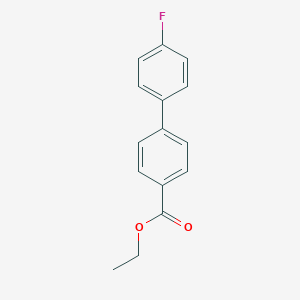

Ethyl-4-(4-Fluorphenyl)benzoat

Übersicht

Beschreibung

Ethyl 4-(4-fluorophenyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-fluorophenyl group

Wissenschaftliche Forschungsanwendungen

Ethyl 4-(4-fluorophenyl)benzoate has diverse applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of drugs with anti-inflammatory, analgesic, or antimicrobial properties.

Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 4-(4-fluorophenyl)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-(4-fluorophenyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-4-fluorobenzene is coupled with ethyl 4-boronic acid benzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of ethyl 4-(4-fluorophenyl)benzoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-(4-fluorophenyl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The benzoate moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of substituted phenyl derivatives.

Reduction: Formation of 4-(4-fluorophenyl)benzyl alcohol.

Oxidation: Formation of 4-(4-fluorophenyl)benzoic acid.

Wirkmechanismus

The mechanism of action of ethyl 4-(4-fluorophenyl)benzoate depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In pharmaceuticals, its mechanism may involve interaction with specific molecular targets such as enzymes or receptors, leading to desired biological effects. The exact pathways and targets would depend on the specific derivative or application being studied.

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-(4-fluorophenyl)benzoate can be compared with other similar compounds such as:

Methyl 4-(4-fluorophenyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-fluorobenzoate: Lacks the additional phenyl ring, making it less complex.

Ethyl 4-(4-chlorophenyl)benzoate: Substitution of fluorine with chlorine, which may alter its reactivity and applications.

Biologische Aktivität

Ethyl 4-(4-fluorophenyl)benzoate is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Ethyl 4-(4-fluorophenyl)benzoate is an ester with the molecular formula and a molecular weight of approximately 252.27 g/mol. The presence of the fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The biological activity of ethyl 4-(4-fluorophenyl)benzoate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may lead to altered metabolic pathways. For instance, its interaction with phospholipase A2 suggests potential anti-inflammatory effects, as this enzyme is involved in the release of arachidonic acid, a precursor to pro-inflammatory mediators .

- Receptor Modulation : Ethyl 4-(4-fluorophenyl)benzoate may interact with various receptors, modulating their activity. This interaction can influence cellular signaling pathways, contributing to its pharmacological effects.

Anti-inflammatory Effects

Research indicates that ethyl 4-(4-fluorophenyl)benzoate exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have reported that ethyl 4-(4-fluorophenyl)benzoate can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the activation of caspases and modulation of the mitochondrial pathway .

Antimicrobial Activity

Ethyl 4-(4-fluorophenyl)benzoate has shown promising antimicrobial activity against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes .

Case Studies

- Inhibition of Phospholipase A2 : A study highlighted that ethyl 4-(4-fluorophenyl)benzoate effectively inhibited lysosomal phospholipase A2 activity, resulting in decreased phospholipid accumulation in lysosomes. This finding suggests its potential use in treating conditions associated with phospholipidosis .

- Anticancer Activity : In a recent study involving various cancer cell lines, ethyl 4-(4-fluorophenyl)benzoate demonstrated significant cytotoxicity, with IC50 values ranging from 10 to 30 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

- Antimicrobial Efficacy : A series of experiments showed that ethyl 4-(4-fluorophenyl)benzoate exhibited minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, indicating its broad-spectrum antimicrobial properties .

Comparative Analysis

| Property | Ethyl 4-(4-fluorophenyl)benzoate | Similar Compounds |

|---|---|---|

| Molecular Weight | 252.27 g/mol | Varies (typically between 200-300 g/mol) |

| Anti-inflammatory Activity | Yes | Some compounds like NSAIDs |

| Anticancer Activity | Yes | Many chemotherapeutics |

| Antimicrobial Activity | Yes | Varies widely |

Eigenschaften

IUPAC Name |

ethyl 4-(4-fluorophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIRSYFQTAWHGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475310 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10540-36-0 | |

| Record name | Ethyl 4'-fluoro[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.